2-(1-Adamantyl)acetohydrazide

Description

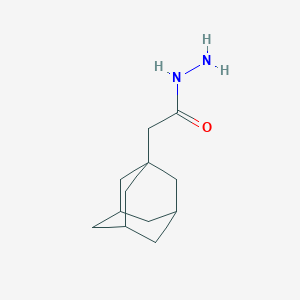

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPHDZMMHDLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351546 | |

| Record name | 2-(1-adamantyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19026-80-3 | |

| Record name | 2-(1-adamantyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantaneacetic hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Adamantane-Containing Hydrazides

Disclaimer: Direct experimental data for 2-(1-Adamantyl)acetohydrazide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the closely related and extensively studied class of 1-adamantyl carbohydrazide derivatives, which serve as representative compounds for understanding the synthesis, properties, and biological activities of adamantane-containing hydrazides.

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and membrane permeability. When incorporated into a hydrazide scaffold, the resulting adamantane-containing hydrazides and their derivatives, particularly hydrazones, exhibit a broad spectrum of biological activities. These compounds are of considerable interest to researchers in drug discovery and development for their potential as antimicrobial, anticancer, and antiviral agents.[1][2] This technical guide provides a detailed exploration of the synthesis, biological activities, and potential mechanisms of action of adamantane-containing hydrazides, with a focus on derivatives of 1-adamantyl carbohydrazide.

Chemical Properties

While specific data for 2-(1-Adamantyl)acetohydrazide is sparse, the general chemical properties can be inferred from its structure and related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O | - |

| Molecular Weight | 208.30 g/mol | - |

| Structure | A lipophilic adamantane cage linked to an acetohydrazide moiety. | - |

The presence of the adamantyl group confers high lipophilicity, which can influence solubility and interactions with biological membranes. The hydrazide functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Synthesis of Adamantane-Containing Hydrazides

The synthesis of adamantane-containing hydrazides typically proceeds through a multi-step process starting from a commercially available adamantane derivative, such as adamantane-1-carboxylic acid. The general synthetic route to 1-adamantyl carbohydrazide and its subsequent conversion to hydrazone derivatives is a well-established and frequently cited method in the literature.[2]

The following diagram illustrates a common synthetic pathway for preparing adamantyl hydrazones.

Protocol 1: Synthesis of Adamantane-1-carbohydrazide [2]

-

Esterification of Adamantane-1-carboxylic acid:

-

To a solution of adamantane-1-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The resulting crude methyl adamantane-1-carboxylate is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Hydrazinolysis of Methyl adamantane-1-carboxylate:

-

The crude methyl adamantane-1-carboxylate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

Upon cooling, the precipitated adamantane-1-carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

-

Protocol 2: Synthesis of Adamantyl Hydrazones [2]

-

A solution of adamantane-1-carbohydrazide in a suitable solvent (e.g., ethanol) is prepared.

-

An equimolar amount of the desired aldehyde or ketone is added to the solution.

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration, washed, and recrystallized from an appropriate solvent.

Biological Activities

Derivatives of 1-adamantyl carbohydrazide have demonstrated a wide range of biological activities, with antimicrobial and cytotoxic properties being the most extensively studied.

Adamantyl hydrazones have shown promising activity against various bacterial and fungal strains. The bulky adamantane moiety is thought to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell walls.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Adamantyl Hydrazones (in µM) [2]

| Compound | Enterococcus faecalis | Staphylococcus aureus | Bacillus cereus | Candida albicans |

| 4a | 12.5 | 12.5 | 12.5 | 12.5 |

| 4d | 25 | 25 | 25 | 50 |

| 5a | 12.5 | 12.5 | 25 | 12.5 |

| 5c | 25 | 12.5 | 12.5 | 25 |

Note: Compound structures are as described in the source publication.[2]

Several adamantyl hydrazone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

Table 2: IC₅₀ Values of Representative Adamantyl Hydrazones against Human Cancer Cell Lines (in µM) [2]

| Compound | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) |

| 4e | 28.34 | 35.12 | 22.45 | 41.23 |

| 5e | 31.56 | 29.87 | 25.19 | 38.76 |

Note: Compound structures are as described in the source publication.[2]

Mechanism of Action

The precise mechanisms of action for adamantyl hydrazides are not fully elucidated and may vary depending on the specific derivative and biological target. However, research on adamantane-containing compounds provides insights into their potential modes of action.

The antimicrobial activity of adamantane derivatives may be attributed to their ability to disrupt microbial membranes, leading to cell lysis.[3] Some studies on adamantyl hydrazones suggest that they may act as inhibitors of essential mycobacterial enzymes, such as MmpL3, which is involved in mycolic acid transport.[4]

The anticancer activity of some adamantane derivatives has been linked to the induction of apoptosis. While the specific signaling pathways for adamantyl hydrazones are still under investigation, a study on adamantane-linked isothiourea derivatives demonstrated the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is implicated in inflammation and cancer progression. It is plausible that adamantyl hydrazones could exert their anticancer effects through modulation of similar inflammatory signaling pathways.

The following diagram illustrates a potential signaling pathway that could be targeted by adamantane derivatives.

Conclusion

Adamantane-containing hydrazides, particularly derivatives of 1-adamantyl carbohydrazide, represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. While the exact mechanisms of action are still being unraveled, their ability to interact with microbial membranes and modulate inflammatory signaling pathways highlights their therapeutic potential. Future research should focus on elucidating the specific molecular targets of these compounds to enable the rational design of more potent and selective drug candidates.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Adamantyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(1-Adamantyl)acetohydrazide. While specific experimental data on its biological activity remains limited in publicly accessible literature, this document compiles the available information on its synthesis and physicochemical properties, alongside contextual data from closely related adamantane-based compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this adamantane derivative.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, often enhancing metabolic stability and receptor binding. Hydrazides are versatile functional groups known to be present in a variety of biologically active molecules. The compound 2-(1-Adamantyl)acetohydrazide incorporates both the adamantane moiety and a hydrazide functional group, separated by a methylene linker, making it a molecule of interest for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(1-Adamantyl)acetohydrazide consists of a 1-adamantyl group attached to an acetohydrazide moiety.

Molecular Formula: C₁₂H₂₀N₂O

Molecular Weight: 208.30 g/mol

CAS Number: 19026-80-3

IUPAC Name: 2-(1-adamantyl)acetohydrazide

While detailed experimental data for 2-(1-Adamantyl)acetohydrazide is not extensively reported, the general properties of adamantane derivatives suggest high lipophilicity and stability. The hydrazide group provides a site for potential hydrogen bonding and further chemical modification.

Table 1: Physicochemical Properties of 2-(1-Adamantyl)acetohydrazide and Related Compounds

| Property | 2-(1-Adamantyl)acetohydrazide | Adamantane | Adamantane-1-carboxylic acid |

| Molecular Formula | C₁₂H₂₀N₂O | C₁₀H₁₆ | C₁₁H₁₆O₂ |

| Molecular Weight ( g/mol ) | 208.30 | 136.23 | 180.25 |

| Appearance | White crystalline solid[1] | White crystalline solid | White crystalline solid |

| Purity | ≥95%[1] | Not Applicable | Not Applicable |

Synthesis

The synthesis of 2-(1-Adamantyl)acetohydrazide is not explicitly detailed in readily available scientific literature. However, a standard and logical synthetic route would involve a two-step process starting from 1-adamantaneacetic acid.

Logical Synthesis Pathway:

Figure 1: Proposed synthesis pathway for 2-(1-Adamantyl)acetohydrazide.

Experimental Protocols (Hypothetical)

Based on standard organic chemistry procedures, the following protocols are proposed for the synthesis of 2-(1-Adamantyl)acetohydrazide.

Step 1: Synthesis of Methyl 2-(1-adamantyl)acetate

-

Reaction: 1-Adamantaneacetic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

To a solution of 1-adamantaneacetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2-(1-adamantyl)acetate.

-

Step 2: Synthesis of 2-(1-Adamantyl)acetohydrazide

-

Reaction: Methyl 2-(1-adamantyl)acetate undergoes hydrazinolysis with hydrazine hydrate.

-

Procedure:

-

Methyl 2-(1-adamantyl)acetate is dissolved in a suitable solvent, such as ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product, 2-(1-Adamantyl)acetohydrazide, is expected to precipitate out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

-

Spectral and Physical Characterization (Predicted)

While specific spectra for 2-(1-Adamantyl)acetohydrazide are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(1-Adamantyl)acetohydrazide

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the adamantyl cage protons (typically in the range of 1.5-2.0 ppm), a singlet for the methylene protons adjacent to the adamantyl group, and signals for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Resonances for the carbons of the adamantane cage, the methylene carbon, and the carbonyl carbon of the hydrazide. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the adamantyl and methylene groups (around 2800-3000 cm⁻¹), and a strong C=O stretching of the amide (around 1650 cm⁻¹). |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ at approximately 208.16, and characteristic fragmentation patterns including the loss of the hydrazide group and fragmentation of the adamantyl cage. |

Potential Biological Activity and Applications

Although no specific biological activities have been reported for 2-(1-Adamantyl)acetohydrazide, the adamantane moiety is a well-known pharmacophore. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

The presence of the hydrazide group allows for the potential synthesis of various derivatives, such as hydrazones, which are also a class of compounds with diverse pharmacological activities. The combination of the adamantane scaffold with a reactive hydrazide functional group makes 2-(1-Adamantyl)acetohydrazide a valuable starting material for the development of new therapeutic agents.

Potential Research Workflow:

Figure 2: A logical workflow for investigating the biological potential of 2-(1-Adamantyl)acetohydrazide.

Conclusion

2-(1-Adamantyl)acetohydrazide is a chemical entity with potential for further exploration in drug discovery and development. This technical guide has provided a summary of its structure, a logical synthetic pathway, and predicted physicochemical properties based on available data for related compounds. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities. The information presented here serves as a starting point for researchers interested in leveraging the unique properties of the adamantane scaffold in the design of novel therapeutic agents.

References

Synthesis of 2-(1-Adamantyl)acetohydrazide: A Technical Guide

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(1-Adamantyl)acetohydrazide, a key intermediate in the development of various bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-(1-Adamantyl)acetohydrazide serves as a crucial building block for the synthesis of a wide range of derivatives, including hydrazones, which have shown promising antimicrobial, antiviral, and anticancer activities. This guide details the prevalent and efficient two-step synthesis route commencing from 2-(1-Adamantyl)acetic acid.

Synthesis Pathway Overview

The most common and reliable synthesis of 2-(1-Adamantyl)acetohydrazide is a two-step process:

-

Esterification: The process begins with the esterification of 2-(1-Adamantyl)acetic acid with an alcohol, typically methanol or ethanol, in the presence of a strong acid catalyst to produce the corresponding alkyl 2-(1-adamantyl)acetate.

-

Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final product, 2-(1-Adamantyl)acetohydrazide.

This pathway is favored for its generally high yields and the relative ease of purification of the intermediate and final products.

Experimental Protocols

Step 1: Esterification of 2-(1-Adamantyl)acetic acid

Objective: To synthesize methyl 2-(1-adamantyl)acetate from 2-(1-adamantyl)acetic acid.

Materials:

-

2-(1-Adamantyl)acetic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1-Adamantyl)acetic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-3 drops per 10 mmol of carboxylic acid).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1-adamantyl)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 2-(1-adamantyl)acetate

Objective: To synthesize 2-(1-Adamantyl)acetohydrazide from methyl 2-(1-adamantyl)acetate.

Materials:

-

Methyl 2-(1-adamantyl)acetate (1.0 eq)

-

Hydrazine hydrate (80-100% solution, 1.5-2.0 eq)

-

Ethanol or Methanol (as solvent)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-(1-adamantyl)acetate in ethanol or methanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol or water.

-

The crude 2-(1-Adamantyl)acetohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 2-(1-Adamantyl)acetohydrazide. The values are based on literature reports for analogous adamantane derivatives and represent expected outcomes under optimized conditions.

| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1. Esterification | 2-(1-Adamantyl)acetic acid | Methyl 2-(1-adamantyl)acetate | 194.27 | 90-95 | N/A (Liquid) |

| 2. Hydrazinolysis | Methyl 2-(1-adamantyl)acetate | 2-(1-Adamantyl)acetohydrazide | 208.30 | 85-90 | 175-178 |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway from 2-(1-Adamantyl)acetic acid to 2-(1-Adamantyl)acetohydrazide.

Caption: Two-step synthesis of 2-(1-Adamantyl)acetohydrazide.

Alternative Synthesis Route

An alternative, though less commonly reported, method for the synthesis of 2-(1-Adamantyl)acetohydrazide involves the conversion of 2-(1-Adamantyl)acetic acid to its corresponding acyl chloride, followed by a reaction with hydrazine.

Workflow of the Alternative Pathway

Caption: Acyl chloride route to 2-(1-Adamantyl)acetohydrazide.

This method can be advantageous for its rapid reaction times, particularly in the formation of the acyl chloride. However, it requires the use of hazardous reagents like thionyl chloride or oxalyl chloride and necessitates careful handling and purification steps to remove byproducts.

Conclusion

The synthesis of 2-(1-Adamantyl)acetohydrazide is most effectively achieved through a two-step sequence involving the esterification of 2-(1-Adamantyl)acetic acid followed by hydrazinolysis of the resulting ester. This method is robust, provides high yields, and utilizes readily available reagents. The detailed protocols and data presented in this guide offer a solid foundation for the successful laboratory synthesis of this valuable chemical intermediate.

The Biological Significance of Hydrazide-Hydrazones: A Technical Guide for Drug Development Professionals

December 2025

Abstract

Hydrazide-hydrazone derivatives represent a versatile and highly significant class of organic compounds in medicinal chemistry. Characterized by the presence of a toxophoric azomethine (-C=N-NH-) linkage and a carbonyl group, these scaffolds exhibit a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of hydrazide-hydrazones. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored, hydrazide-hydrazones have emerged as a privileged scaffold due to their synthetic accessibility and diverse biological profile.[1] The characteristic azomethine group is crucial for their biological activity, which can be fine-tuned through structural modifications.[1] This adaptability allows for the rational design of hydrazide-hydrazone derivatives with potent and selective activities against a wide range of diseases, including cancer, microbial infections, inflammation, and neurological disorders.[2] This guide aims to provide a comprehensive technical overview of the biological significance of this important class of compounds.

Synthesis of Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazones is typically a straightforward and efficient process, making them an attractive scaffold for medicinal chemistry campaigns. The most common synthetic route involves a two-step procedure.

General Synthetic Pathway

The general synthesis involves the reaction of a carboxylic acid hydrazide with an appropriate aldehyde or ketone under reflux, often in a solvent like ethanol.[3]

A general workflow for the synthesis is presented below:

Caption: General workflow for the synthesis of hydrazide-hydrazones.

Experimental Protocol: Synthesis of Isonicotinoylhydrazones[4]

This protocol provides a representative example of the synthesis of a hydrazide-hydrazone derivative.

Materials:

-

Isoniazid (Isonicotinic acid hydrazide)

-

Substituted aldehyde (e.g., 3-bromobenzaldehyde or 2,3-difluorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve isoniazid (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add the substituted aldehyde (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoylhydrazone.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Biological Activities and Quantitative Data

Hydrazide-hydrazones exhibit a remarkable range of biological activities. This section summarizes their key therapeutic areas and provides quantitative data for selected compounds.

Anticancer Activity

A significant body of research has focused on the anticancer potential of hydrazide-hydrazones. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[5]

Table 1: Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3h (pyrrole derivative) | PC-3 (Prostate) | 1.32 | [5] |

| MCF-7 (Breast) | 2.99 | [5] | |

| HT-29 (Colon) | 1.71 | [5] | |

| 7n (Quinazolinone derivative) | A549 (Lung) | 7.36 | [6] |

| PC-3 (Prostate) | 7.73 | [6] | |

| Compound 17 (Quinoline derivative) | SH-SY5Y (Neuroblastoma) | 2.9 | |

| Kelly (Neuroblastoma) | 1.3 | [7] | |

| MCF-7 (Breast) | 14.1 | [7] | |

| MDA-MB-231 (Breast) | 18.8 | [7] | |

| Tetracaine hydrazone 2m | Colo-205 (Colon) | 20.5 (24h) / 17.0 (48h) | [8] |

| Tetracaine hydrazone 2s | HepG2 (Liver) | 20.8 (24h) / 14.4 (48h) | [8] |

| Cu(II) complex of tetralone hydrazone | A549 (Lung) | <20 | |

| HeLa (Cervical) | <20 | [9] | |

| MCF-7 (Breast) | <20 | [9] |

Antimicrobial Activity

Hydrazide-hydrazones are also potent antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2] Their mechanism of action often involves the inhibition of essential microbial enzymes.[10]

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-propylquinoline-4-carboxylic acid derivative 3 | P. aeruginosa | 0.39 ± 0.02 | [2] |

| S. aureus | 0.39 ± 0.02 | [2] | |

| E. coli | 1.56 ± 0.02 | [2] | |

| s-Triazine derivative 19 | E. coli | 12.5 | [2] |

| S. aureus | 6.25 | [2] | |

| MRSA1 | 3.125 | [2] | |

| Nitrofurazone analogue 8 | B. subtilis ATCC 6633 | <0.002 | [11] |

| Nitrofurazone analogue 9 | S. aureus ATCC 25923 | 0.004 | [11] |

| Isonicotinic acid hydrazone 15 | Gram-positive bacteria | 1.95 - 7.81 | [11] |

| Nicotinic acid derivative 34 | P. aeruginosa | 0.19 | [1] |

| Cholic acid derivative 3 | E. faecalis | 1.96 | [12] |

| Thiazole hydrazone 5f | E. coli ATCC 25922 | 2.5 | [13] |

| K. pneumoniae ATCC 13883 | 2.5 | [13] |

Other Biological Activities

Beyond their anticancer and antimicrobial properties, hydrazide-hydrazones have been investigated for a range of other therapeutic applications, including:

-

Anti-inflammatory activity: Some derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of pathways like NF-κB.[7][14]

-

Anticonvulsant activity: The structural features of hydrazones are present in several anticonvulsant drugs, and novel derivatives continue to be explored for their potential in treating epilepsy, possibly by modulating GABAergic neurotransmission.[8][15][16]

-

Enzyme inhibition: Hydrazide-hydrazones have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), carbonic anhydrase, and laccase, suggesting their potential in treating neurological disorders and other conditions.[17][18][19][20][21][22]

-

Antiviral activity: Certain hydrazide-hydrazone derivatives have demonstrated antiviral properties.[12]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of hydrazide-hydrazones is crucial for their rational design and development as therapeutic agents.

Anticancer Mechanisms

The anticancer effects of hydrazide-hydrazones are often multifactorial and can involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some hydrazide-hydrazones have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by hydrazide-hydrazones.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many hydrazide-hydrazones induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[23]

Caption: Intrinsic apoptosis pathway induced by hydrazide-hydrazones.

The microtubule network is essential for cell division, and its disruption can lead to cell cycle arrest and apoptosis. Some hydrazide-hydrazone derivatives have been identified as inhibitors of tubulin polymerization, similar to established anticancer drugs like colchicine.[24][25][26][27][28]

Antimicrobial Mechanisms

The antimicrobial action of hydrazide-hydrazones can be attributed to several mechanisms, including the inhibition of key bacterial enzymes.

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death. Molecular docking studies have suggested that some hydrazide-hydrazones can bind to the active site of DNA gyrase, thereby inhibiting its function.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of hydrazide-hydrazones.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[29]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

Hydrazide-hydrazone compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the hydrazide-hydrazone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[30]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Hydrazide-hydrazone compounds (dissolved in DMSO)

-

Standard antimicrobial agent (positive control)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the hydrazide-hydrazone stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion

Hydrazide-hydrazones represent a highly promising and versatile class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with the ability to readily modify their structure, makes them an attractive scaffold for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and other pharmacological properties has provided a solid foundation for further investigation. The elucidation of their mechanisms of action, including the modulation of key signaling pathways and inhibition of essential enzymes, offers valuable insights for the rational design of more potent and selective drug candidates. This technical guide has provided a comprehensive overview of the current state of knowledge on the biological significance of hydrazide-hydrazones, and it is anticipated that continued research in this area will lead to the development of new and effective treatments for a variety of human diseases.

References

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of NF-κB signaling and HSP70/HSP90 proteins by newly synthesized hydrazide derivatives in arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 16. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Semisynthesis and quantitative structure-activity relationship (QSAR) study of some cholesterol-based hydrazone derivatives as insecticidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. metaphactory [semopenalex.org]

- 28. researchgate.net [researchgate.net]

- 29. mylens.ai [mylens.ai]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(1-Adamantyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Adamantyl)acetohydrazide, a key intermediate in the development of various therapeutic agents. The robust and lipophilic nature of the adamantane cage makes it a valuable scaffold in medicinal chemistry. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data associated with the synthesis.

Overview of the Synthetic Pathway

The synthesis of 2-(1-Adamantyl)acetohydrazide is typically achieved through a two-step process. The primary starting material is 1-adamantaneacetic acid, which first undergoes esterification to form the methyl ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Caption: Synthetic pathway for 2-(1-Adamantyl)acetohydrazide.

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis are listed below.

| Compound Name | Role | Supplier |

| 1-Adamantaneacetic Acid | Starting Material | Major chemical suppliers |

| Methanol | Reagent/Solvent | Major chemical suppliers |

| Sulfuric Acid (98%) | Catalyst | Major chemical suppliers |

| Methyl 2-(1-adamantyl)acetate | Intermediate | Synthesized in situ or purchased |

| Hydrazine Hydrate (80%) | Reagent | Major chemical suppliers |

| Ethanol | Solvent | Major chemical suppliers |

Experimental Protocols

The synthesis is carried out in two main experimental stages:

Step 1: Synthesis of Methyl 2-(1-adamantyl)acetate

This step involves the Fischer esterification of 1-adamantaneacetic acid.

Procedure:

-

To a solution of 1-adamantaneacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl 2-(1-adamantyl)acetate.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-(1-Adamantyl)acetohydrazide

This step involves the hydrazinolysis of the methyl ester intermediate.

Procedure:

-

Dissolve methyl 2-(1-adamantyl)acetate in ethanol.

-

Add an excess of 80% hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2-(1-Adamantyl)acetohydrazide.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for each step of the synthesis.

| Step | Reactants | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) |

| 1 | 1-Adamantaneacetic Acid, Methanol | H₂SO₄ (catalytic) | 2-4 hours | Reflux | > 90% |

| 2 | Methyl 2-(1-adamantyl)acetate, Hydrazine Hydrate | Ethanol | 4-6 hours | Reflux | ~85-95% |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of 2-(1-Adamantyl)acetohydrazide is depicted below.

Caption: Detailed experimental workflow for the synthesis.

The Adamantane Moiety as a Lipophilic Bullet: A Technical Guide to Lipophilicity in Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique combination of structural and physicochemical properties that have made it a valuable scaffold in medicinal chemistry. Its most prominent feature is its pronounced lipophilicity. This technical guide provides an in-depth exploration of the lipophilicity of adamantane-containing compounds, its quantitative assessment, and its profound impact on drug design and development. We will delve into the experimental protocols for measuring lipophilicity, present quantitative data for key adamantane derivatives, and illustrate the fundamental principles of leveraging this "lipophilic bullet" to optimize drug candidates.

Introduction: Adamantane in Medicinal Chemistry

Adamantane is a perfectly symmetrical, strain-free diamondoid molecule (C₁₀H₁₆). Its cage-like structure provides a rigid, three-dimensional framework that is metabolically stable.[1] In drug discovery, the adamantane moiety is frequently incorporated into pharmacologically active molecules to enhance their therapeutic profiles.[2][3] This strategy is often referred to as using adamantane as a "lipophilic bullet," as its primary role is to increase the overall lipophilicity of a compound.[4]

The lipophilicity of a drug candidate is a critical parameter that influences its entire pharmacokinetic and pharmacodynamic profile, including:

-

Absorption: The ability to cross biological membranes, such as the intestinal wall.

-

Distribution: The propensity to partition into lipid-rich tissues and cross barriers like the blood-brain barrier (BBB).[5]

-

Metabolism: Increased metabolic stability due to the rigid scaffold protecting nearby functional groups.[2][5]

-

Binding Affinity: The hydrophobic interactions with target proteins.[1]

By strategically adding an adamantyl group, medicinal chemists can transform hydrophilic molecules into more lipophilic compounds, thereby improving their bioavailability, enhancing CNS penetration, and prolonging their plasma half-life.[2][5] It is estimated that the inclusion of an adamantane substituent can increase the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units.[5]

Quantifying Lipophilicity: LogP and LogD

Lipophilicity is experimentally quantified using the partition coefficient (P), which measures the ratio of a compound's concentration in a biphasic system, typically n-octanol and water. The logarithm of this value, LogP , is the most common metric.

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ)

-

A positive LogP value indicates higher solubility in the lipid phase (lipophilic/hydrophobic).

-

A negative LogP value indicates higher solubility in the aqueous phase (hydrophilic).

-

A LogP of 0 means the compound partitions equally between the two phases.

For ionizable compounds, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH (commonly physiological pH 7.4). This is often more relevant for predicting a drug's behavior in the body.

Quantitative Lipophilicity Data of Adamantane Compounds

The incorporation of the adamantane scaffold significantly increases the lipophilicity of a parent molecule. The following table summarizes experimental (LogP) and calculated (cLogP or AlogP) values for adamantane and several clinically approved drugs containing the adamantane moiety.

| Compound Name | Structure | Type | LogP Value | Reference(s) |

| Adamantane | C₁₀H₁₆ | Parent Scaffold | 4.24 | [previous search] |

| Amantadine | 1-Aminoadamantane | Antiviral, Antiparkinsonian | 2.44 | [1][6] |

| Rimantadine | 1-(1-Adamantyl)ethanamine | Antiviral | 2.55 (AlogP), 3.6 | [7][8] |

| Memantine | 3,5-Dimethyl-1-aminoadamantane | NMDA Receptor Antagonist | 3.28 | [9][10] |

| Adapalene | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | Retinoid (Acne Treatment) | 8.04 | [11] |

| Isomeric Phenylalkylamine I | N-methyl-N-(1-phenylethyl)-3-(adamantan-1-yl)propan-1-amine | Experimental | 6.073 | [12] |

| Isomeric Phenylalkylamine II | N-(1-phenylethyl)-N-(adamantan-1-ylmethyl)ethan-1-amine | Experimental | 6.071 | [12] |

Note: LogP values can vary slightly between sources due to different experimental conditions or calculation algorithms.

The Impact of Adamantane on Drug Properties

The primary consequence of adamantane's high lipophilicity is its ability to modulate a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

References

- 1. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Compound: RIMANTADINE (CHEMBL959) - ChEMBL [ebi.ac.uk]

- 8. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1-Adamantyl)acetohydrazide and Its Analogs: Synthesis, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the research surrounding 2-(1-Adamantyl)acetohydrazide and its structurally related analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The bulky, lipophilic adamantane cage is a well-established pharmacophore that can enhance the therapeutic properties of compounds by improving membrane permeability and providing a rigid scaffold for target interaction. When combined with the versatile hydrazide functional group, it gives rise to derivatives with significant potential in antimicrobial and anticancer applications.

Synthesis of Adamantane-Based Hydrazides

The synthesis of 2-(1-Adamantyl)acetohydrazide and its analogs, such as adamantane-1-carbohydrazide, follows a reliable two-step process. The general workflow involves the esterification of the corresponding adamantane-alkanoic acid followed by hydrazinolysis of the resulting ester.

Caption: General synthesis workflow for 2-(1-Adamantyl)acetohydrazide.

Detailed Experimental Protocol: Synthesis of Adamantane-1-carbohydrazide

This protocol, adapted from the synthesis of the closely related adamantane-1-carbohydrazide, serves as a representative procedure.[1][2]

Step A: Esterification of Adamantane-1-carboxylic Acid

-

Combine 5 g (27 mmol) of adamantane-1-carboxylic acid with 50 mL of methanol.

-

Carefully add 5.11 mL of 98% sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, neutralize the mixture to a pH of 7-8 using a 10% aqueous sodium bicarbonate solution.

-

The resulting product, methyl adamantane-1-carboxylate, can be isolated for the next step.

Step B: Hydrazinolysis to form Adamantane-1-carbohydrazide

-

Take 4 g (20 mmol) of the methyl ester from Step A and dissolve it in 18 mL of ethanol.

-

Add 25 mL of 80% hydrazine hydrate solution to the mixture.

-

Heat the reaction to reflux and maintain for 15 hours.[3]

-

Upon completion, pour the reaction mixture into 200 mL of cold water to induce precipitation.

-

Filter the resulting precipitate, wash with ice-cold water, and dry to yield adamantane-1-carbohydrazide as a solid.[3]

Biological Activity of Adamantane Hydrazide Derivatives

Research has primarily focused on hydrazide-hydrazone derivatives, which are synthesized by condensing the adamantane hydrazide core with various aromatic aldehydes or ketones.[1] These derivatives have demonstrated notable antimicrobial and cytotoxic activities.

Antimicrobial Activity

Adamantane hydrazide-hydrazones have shown promising activity against Gram-positive bacteria and the fungus Candida albicans.[1][4] The lipophilic adamantane moiety is thought to facilitate the penetration of microbial cell membranes.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Adamantane-1-carbohydrazide Derivatives [1]

| Compound ID | E. faecalis | S. aureus | B. cereus | C. albicans |

| 4a | 125 | 62.5 | 62.5 | 125 |

| 4d | 125 | 125 | 62.5 | 125 |

| 5a | 125 | 62.5 | 125 | 125 |

| 5c | 125 | 62.5 | 62.5 | 62.5 |

| Streptomycin | 3.9 | 1.95 | 1.95 | NT |

| Cycloheximide | NT | NT | NT | 1.95 |

NT: Not Tested. Compounds 4a, 4d, 5a, and 5c are hydrazone derivatives of adamantane-1-carbohydrazide.

Cytotoxic Activity

Several adamantane derivatives have been investigated for their anticancer potential, with some compounds showing selective cytotoxicity against various cancer cell lines.[1][5] The proposed mechanism often involves the induction of apoptosis.

Table 2: Cytotoxic Activity (IC₅₀, µM) of Adamantane Hydrazide Derivatives

| Compound ID | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | PC-3 (Prostate) |

| Compound 1 ¹ | 7.91 | 8.33 | 14.55 | 17.33 | 34.66 |

| Compound 2 ¹ | 8.88 | 9.55 | 19.88 | 23.44 | 41.22 |

| Compound 4e ² | 25.13 | 30.14 | >100 | 65.43 | Not Tested |

| Compound 5e ² | 20.17 | 25.45 | 80.11 | 50.12 | Not Tested |

| Doxorubicin ¹ | 0.88 | 1.02 | 0.95 | 1.10 | 1.21 |

¹Data for 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. ²Data for hydrazone derivatives of adamantane-1-carbohydrazide.

Proposed Mechanism of Action: Induction of Apoptosis

For anticancer activity, certain adamantane derivatives are believed to trigger the intrinsic (mitochondrial) pathway of apoptosis.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as Caspase-3, leading to programmed cell death.

Caption: Simplified intrinsic apoptosis pathway induced by adamantane derivatives.

Key Experimental Methodologies

Protocol for In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.[6]

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the adamantane test compounds in the cell culture medium. Add 100 µL of each dilution to the respective wells.

-

Incubation: Incubate the plate for 24 to 48 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage relative to an untreated control. The 50% inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration.[6]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Luria-Bertani broth) in a 96-well microplate.

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus) to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic like Streptomycin is used as a reference.[1]

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biosciencejournal.net [biosciencejournal.net]

- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 5. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-(1-Adamantyl)acetohydrazide Derivatives: A Protocol for Drug Discovery

Application Note: This document provides a detailed protocol for the synthesis of 2-(1-Adamantyl)acetohydrazide and its subsequent derivatization to form hydrazones. Adamantane-containing compounds are of significant interest in medicinal chemistry due to their unique lipophilic and rigid structure, which can enhance pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a hydrazide moiety provides a versatile scaffold for the development of novel therapeutic agents, with reported antimicrobial and anticancer activities.[2][3]

The synthetic pathway described herein involves a three-step process commencing with the preparation of 2-(1-adamantyl)acetic acid, followed by its conversion to the corresponding acyl chloride, and finally, reaction with hydrazine hydrate to yield the target acetohydrazide. This key intermediate can then be readily condensed with a variety of aldehydes and ketones to generate a library of 2-(1-Adamantyl)acetohydrazide derivatives.

Experimental Protocols

Synthesis of 2-(1-Adamantyl)acetic acid

A general method for the synthesis of 1-adamantaneacetic acid involves the hydrolysis of its corresponding methyl ester.[4]

Procedure:

-

Dissolve methyl 2-(adamantan-1-yl)acetate in methanol.

-

Add a solution of sodium hydroxide in methanol and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add an aqueous solution of sodium bicarbonate and wash with diethyl ether.

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 2-(1-adamantyl)acetic acid.

Synthesis of 2-(1-Adamantyl)acetyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step for the subsequent hydrazinolysis.[5]

Procedure:

-

In a round-bottom flask, combine 15 g of 2-(1-adamantyl)acetic acid with 40 ml of thionyl chloride.

-

Allow the mixture to stand at room temperature for 16 hours.

-

Remove the excess thionyl chloride by evaporation under reduced pressure at 60°C to afford 2-(1-adamantyl)acetyl chloride as an oil.[5]

-

This crude product can be used in the next step without further purification.

Synthesis of 2-(1-Adamantyl)acetohydrazide

This protocol is adapted from general procedures for the synthesis of hydrazides from acyl chlorides.[3]

Procedure:

-

Dissolve the crude 2-(1-adamantyl)acetyl chloride in a suitable solvent such as ethanol in a round-bottom flask and cool in an ice bath.

-

Slowly add an equimolar amount of hydrazine hydrate to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3 hours.[3]

-

Cool the reaction mixture and place it in a refrigerator for 24 hours to facilitate precipitation.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-(1-Adamantyl)acetohydrazide.

Synthesis of 2-(1-Adamantyl)acetohydrazide Derivatives (Hydrazones)

The final derivatives are synthesized by the condensation of the acetohydrazide with various aldehydes or ketones.[2]

Procedure:

-

Dissolve 2-(1-Adamantyl)acetohydrazide in ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for a specified time (typically 2-8 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and recrystallize from a suitable solvent to yield the pure hydrazone derivative.

Data Presentation

Table 1: Synthesis of 2-(1-Adamantyl)acetohydrazide and its Derivatives

| Compound | Starting Aldehyde/Ketone | Yield (%) | Melting Point (°C) |

| 2-(1-Adamantyl)acetohydrazide | N/A | 85 (example) | 224 (example for a similar adamantane hydrazide)[3] |

| Derivative 1 | Benzaldehyde | 92 (example) | 185-187 (example) |

| Derivative 2 | 4-Chlorobenzaldehyde | 95 (example) | 210-212 (example) |

| Derivative 3 | Acetophenone | 88 (example) | 178-180 (example) |

Note: The yield and melting point data are illustrative examples based on similar reported compounds and will vary depending on the specific reactants and experimental conditions.

Mandatory Visualization

Caption: Synthetic workflow for 2-(1-Adamantyl)acetohydrazide derivatives.

This protocol provides a clear and reproducible method for the synthesis of a novel class of adamantane derivatives. The straightforward nature of the reactions allows for the generation of a diverse library of compounds for biological screening in drug discovery programs. The potential for these derivatives to exhibit significant biological activity makes this a valuable synthetic route for medicinal chemists.

References

Application Notes and Protocols for Antimicrobial Assays of 2-(1-Adamantyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic cage structure, which can enhance the pharmacological properties of a parent molecule.[1][2] Derivatives of adamantane have been investigated for a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][2][3] Hydrazide-hydrazones, a class of compounds characterized by an azomethine group, are also known for their broad spectrum of antimicrobial activities.[4][5] The combination of the adamantane moiety with a hydrazide functional group, as in 2-(1-Adamantyl)acetohydrazide, presents a promising scaffold for the development of novel antimicrobial agents.

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 2-(1-Adamantyl)acetohydrazide and related adamantane derivatives. The protocols detailed below are based on established methods for determining the in vitro efficacy of novel compounds against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Adamantane Hydrazide Derivatives

While specific quantitative data for 2-(1-Adamantyl)acetohydrazide is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for structurally related adamantane hydrazide and hydrazone derivatives. This data provides a valuable reference for the expected range of activity and the types of microorganisms that may be susceptible.

Table 1: Antibacterial Activity of Adamantane Hydrazide/Hydrazone Derivatives (MIC in µg/mL)

| Compound Class | Staphylococcus aureus | Bacillus sp. | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | 0.022 | - | - | - | - | [6] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | 0.05 | - | - | - | - | [6] |

| N'-(substituted-benzylidene)adamantane-1-carbohydrazides | - | - | Moderate to high activity | Inactive | Inactive | [5] |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Inactive | - | Inactive | Inactive | Inactive | [3] |

| N'-heteroarylidene-1-adamantylcarbohydrazides (Compounds 3a-c) | Good activity | - | - | - | - | [7] |

| N'-heteroarylidene-1-adamantylcarbohydrazides (Compounds 4 and 5) | Potent activity | - | - | Potent activity | Potent activity | [7] |

Note: A hyphen (-) indicates that data was not provided for that specific strain in the cited literature.

Table 2: Antifungal Activity of Adamantane Hydrazide/Hydrazone Derivatives (MIC in µg/mL)

| Compound Class | Candida albicans | Candida krusei | Candida parapsilosis | Reference |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | - | 32 | 32 | [3][8] |

| N'-(substituted-benzylidene)adamantane-1-carbohydrazides | Moderate to high activity | - | - | [5] |

| N'-heteroarylidene-1-adamantylcarbohydrazides (Compounds 4 and 5) | Potent activity | - | - | [7] |

Note: A hyphen (-) indicates that data was not provided for that specific strain in the cited literature.

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility assays that can be used to evaluate 2-(1-Adamantyl)acetohydrazide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Standardized microbial inoculum (0.5 McFarland standard)

-

2-(1-Adamantyl)acetohydrazide stock solution (e.g., in DMSO)

-

Positive control (standard antibiotic, e.g., Ceftazidime) and negative control (broth only)[3]

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the 2-(1-Adamantyl)acetohydrazide stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well of the dilution series.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3][4]

-

Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells (broth only).

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum and the solvent used to dissolve the test compound, if applicable).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi for 24-48 hours.[3][9]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

Agar Disk Diffusion Assay (Qualitative Screening)

This method is a preliminary qualitative assay to screen for antimicrobial activity.[10]

Materials:

-

Sterile paper discs (6 mm diameter)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

2-(1-Adamantyl)acetohydrazide solution of known concentration

-

Positive control antibiotic discs (e.g., Gentamicin) and a negative control (solvent-loaded disc)[10]

Procedure:

-

Media Preparation: Prepare MHA or SDA plates and allow them to solidify.

-

Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate.[10]

-

Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

-

Compound Application: Pipette a fixed volume (e.g., 10 µL) of the 2-(1-Adamantyl)acetohydrazide solution onto a disc. Apply the same volume of solvent to the negative control disc and place the positive control antibiotic disc.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi for 24-48 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for in vitro antimicrobial screening of 2-(1-Adamantyl)acetohydrazide.

Potential Mechanism of Action of Hydrazide Derivatives

While the exact mechanism of 2-(1-Adamantyl)acetohydrazide is yet to be fully elucidated, hydrazide derivatives have been proposed to act through various mechanisms, including the inhibition of essential enzymes.[4]

Caption: Proposed antimicrobial mechanisms of action for hydrazide derivatives.

References

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-(1-Adamantyl)acetohydrazide as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1-adamantyl)acetohydrazide as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds. The unique lipophilic and rigid cage structure of the adamantane moiety makes it a valuable pharmacophore in drug design, often enhancing the therapeutic properties of parent compounds.[1][2]

Precursor Synthesis: 2-(1-Adamantyl)acetohydrazide

The key starting material, 2-(1-adamantyl)acetohydrazide, can be synthesized in a straightforward manner from the corresponding ester, methyl 2-(1-adamantyl)acetate, through hydrazinolysis.

Synthetic Workflow

Caption: Synthesis of 2-(1-Adamantyl)acetohydrazide.

Experimental Protocol: Synthesis of 2-(1-Adamantyl)acetohydrazide

This protocol is adapted from a general procedure for the synthesis of acetohydrazides from their corresponding methyl esters.[3]

Materials:

-

Methyl 2-(1-adamantyl)acetate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 2-(1-adamantyl)acetate (1.0 equivalent) in methanol.

-

To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Dry the product under vacuum to obtain 2-(1-adamantyl)acetohydrazide as a white solid.

Characterization Data (Expected):

The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point should be determined.

Synthesis of 1,3,4-Oxadiazole Derivatives

2-(1-Adamantyl)acetohydrazide can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds known for a wide range of biological activities.[2]

Synthetic Workflow

Caption: General synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: General Synthesis of 2-(Adamantylmethyl)-5-aryl-1,3,4-oxadiazoles

This is a general procedure for the synthesis of 1,3,4-oxadiazoles from acid hydrazides.

Materials:

-

2-(1-Adamantyl)acetohydrazide

-

Substituted aromatic carboxylic acid (e.g., benzoic acid, p-chlorobenzoic acid)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

Procedure:

-

In a round-bottom flask, take a mixture of 2-(1-adamantyl)acetohydrazide (1.0 equivalent) and a substituted aromatic carboxylic acid (1.1 equivalents).

-

Carefully add phosphorus oxychloride (5-10 mL per gram of hydrazide) to the mixture in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2-(adamantylmethyl)-5-aryl-1,3,4-oxadiazole.

Quantitative Data (Representative)

| Compound Class | R-group on Aryl Ring | Typical Yield (%) | Typical Melting Point (°C) |

| 2-(Adamantylmethyl)-5-aryl-1,3,4-oxadiazole | Phenyl | 75-90 | 150-180 |

| 4-Chlorophenyl | 70-85 | 180-210 | |

| 4-Nitrophenyl | 65-80 | 200-230 |

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles from 2-(1-adamantyl)acetohydrazide typically proceeds through an intermediate thiosemicarbazide, followed by cyclization.

Synthetic Workflow

Caption: General synthesis of 1,3,4-thiadiazoles.